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molecular formula C11H14N2OS B8527344 N-benzyloxy-N'-cyclopropyl thiourea

N-benzyloxy-N'-cyclopropyl thiourea

Cat. No. B8527344
M. Wt: 222.31 g/mol
InChI Key: JOFGKFAQANFQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642204B2

Procedure details

To a solution of the KSCN (4.60 g; 47.33 mmoL) in acetone (35 mL), at 0° C., was added dropwise benzoylchloride (5.0 mL; 43.03 mmoL). The milky solution was stirred in an ice bath for 1.5 h, then, cyclopropylamine (3.2 mL; 46.0 mmoL) was added dropwise. The reaction mixture was stirred for 1.5 h at 0° C., then, more cyclopropylamine (0.50 mL, 7.22 mmoL) was added and the reaction mixture stirred at R.T. for an additional 30 min. The reaction mixture was poured into ice/H2O (300 mL), stirred for 5 min. and the light yellow solid was filtered, washed several times with H2O and dried to provide N-benzyloxy-N′-cyclopropyl thiourea (6.62 g). This thiourea was suspended in a solution of 2N NaOH (50 mL) and heated at reflux for 15 min. The solution was cooled to R.T., saturated with solid NaCl and extracted with EtOAc (3×). The combined EtOAc extracts were washed with H2O (2×) and brine (1×), dried (MgSO4), filtered and evaporated to give the crude product as an off-white solid. The solid was triturated in hexane/EtOAc 5/5 to provide the N-cyclopropyl thiourea 8d as a white crystalline solid (2.5 g; 50% yield).
Name
KSCN
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([S-:3])#[N:2].[K+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:14]1([NH2:17])[CH2:16][CH2:15]1>CC(C)=O>[CH2:5]([O:12][NH:2][C:1]([NH:17][CH:14]1[CH2:16][CH2:15]1)=[S:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
KSCN
Quantity
4.6 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(CC1)N
Step Four
Name
ice H2O
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The milky solution was stirred in an ice bath for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1.5 h at 0° C.
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at R.T. for an additional 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 5 min.
Duration
5 min
FILTRATION
Type
FILTRATION
Details
the light yellow solid was filtered
WASH
Type
WASH
Details
washed several times with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ONC(=S)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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